molecular formula C12Cl2F10Si B8288921 Di(pentafluorophenyl)dichlorosilane CAS No. 20160-45-6

Di(pentafluorophenyl)dichlorosilane

Cat. No.: B8288921
CAS No.: 20160-45-6
M. Wt: 433.10 g/mol
InChI Key: FKCZWZMIVZFKBK-UHFFFAOYSA-N
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Description

Di(pentafluorophenyl)dichlorosilane (C₁₂Cl₂F₁₀Si) is an organosilicon compound featuring two pentafluorophenyl (C₆F₅) groups and two chlorine atoms bonded to a central silicon atom. The pentafluorophenyl substituents confer unique electronic and steric properties due to fluorine’s high electronegativity and the aromatic ring’s electron-withdrawing nature. This compound is primarily utilized in advanced material synthesis, including fluorinated silicones and specialty coatings, where thermal stability, chemical resistance, and low surface energy are critical . Its synthesis typically involves reacting pentafluorophenyl Grignard or lithium reagents with silicon tetrachloride, analogous to methods used for other dichlorosilanes .

Properties

CAS No.

20160-45-6

Molecular Formula

C12Cl2F10Si

Molecular Weight

433.10 g/mol

IUPAC Name

dichloro-bis(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C12Cl2F10Si/c13-25(14,11-7(21)3(17)1(15)4(18)8(11)22)12-9(23)5(19)2(16)6(20)10(12)24

InChI Key

FKCZWZMIVZFKBK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(Cl)Cl)F)F)F

Origin of Product

United States

Scientific Research Applications

Materials Science

Di(pentafluorophenyl)dichlorosilane is extensively utilized in the development of advanced materials due to its ability to form siloxane networks. These networks are crucial for creating high-performance coatings and films that exhibit enhanced thermal stability and chemical resistance.

Synthesis of Siloxane Polymers

The compound can undergo hydrolysis and condensation reactions to produce silanol derivatives, which further polymerize to form siloxane-based materials. The reaction can be represented as follows:

SiCl2+2H2OSi(OH)2+2HClSiCl_2+2H_2O\rightarrow Si(OH)_2+2HCl

This reaction showcases the potential of this compound to serve as a precursor for siloxane polymers, which are valuable in various applications including sealants, adhesives, and coatings .

Coatings and Surface Treatments

Due to its fluorinated structure, this compound imparts hydrophobic and oleophobic properties to surfaces. This characteristic is beneficial in developing anti-fogging coatings for optical devices and protective coatings for electronic components .

PropertyDescription
HydrophobicityRepels water, preventing moisture buildup
Chemical ResistanceResists degradation from harsh chemicals
Thermal StabilityMaintains integrity at elevated temperatures

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various organosilicon compounds. Its reactivity allows it to participate in several important chemical transformations.

Functionalization of Aromatic Compounds

The compound can be used to functionalize aromatic substrates through nucleophilic substitution reactions. This application is particularly relevant in synthesizing fluorinated aromatic compounds that are valuable in pharmaceuticals and agrochemicals .

Catalysis

Recent studies have highlighted the potential of this compound as a catalyst in organic reactions. Its silicon-centered structure facilitates the activation of substrates, thereby enhancing reaction rates and selectivity .

Development of Fluorinated Polymers

A notable case study involved the use of this compound in synthesizing fluorinated siloxane polymers that exhibited superior mechanical properties compared to their non-fluorinated counterparts. The resulting materials demonstrated enhanced elasticity and tensile strength, making them suitable for high-performance applications in aerospace and automotive industries .

Surface Modification Techniques

Another study focused on using this compound for surface modification of glass substrates. The treated surfaces showed significantly improved water repellency and reduced fouling from biological contaminants, indicating its potential use in biomedical applications where cleanliness is paramount.

Comparison with Similar Compounds

Key Findings:

Electrophilicity : The electron-withdrawing C₆F₅ groups in this compound enhance the silicon center’s electrophilicity, making it more reactive toward nucleophiles (e.g., water, alcohols) compared to alkyl-substituted analogs like Dimethyldichlorosilane .

Steric Effects : Di(n-dodecyl)dichlorosilane’s long alkyl chains create steric hindrance, reducing its reactivity in condensation reactions, whereas this compound’s planar aryl groups allow for efficient Si–O bond formation in fluorosilicone synthesis .

Polymer Applications : Di(5-hexenyl)dichlorosilane facilitates cross-linking in ethylene/propylene rubber (EPR) via alkenyl groups, while this compound is preferred for fluorinated polymers requiring chemical inertness and high-temperature performance .

Preparation Methods

Reaction Steps:

  • Starting Material : Bis(pentafluorophenyl)diethoxysilane is synthesized by reacting pentafluorophenyl magnesium bromide (C6_6F5_5MgBr) with tetraethoxysilane (Si(OEt)4_4) in anhydrous ether.

  • Chlorination : The diethoxysilane intermediate is treated with acetyl chloride (CH3_3COCl) in dichloromethane at 0–25°C.

    (C6F5)2Si(OEt)2+2CH3COCl(C6F5)2SiCl2+2CH3COOEt(C_6F_5)_2Si(OEt)_2 + 2\,CH_3COCl \rightarrow (C_6F_5)_2SiCl_2 + 2\,CH_3COOEt
  • Purification : The product is isolated via fractional distillation under reduced pressure (yield: 75–85%).

Key Parameters:

ParameterValue
Temperature0–25°C
SolventDichloromethane
Reaction Time4–6 hours
Purity≥95% (GC-MS analysis)

Advantages : High selectivity, minimal side products.
Limitations : Requires anhydrous conditions and careful handling of acetyl chloride.

Grignard Reagent Reaction with Silicon Tetrachloride

This method employs pentafluorophenyl Grignard reagents to directly substitute chlorine atoms in silicon tetrachloride (SiCl4_4).

Reaction Steps:

  • Grignard Formation : Pentafluorophenyl magnesium bromide (C6_6F5_5MgBr) is prepared by reacting bromopentafluorobenzene with magnesium in THF.

  • Substitution : The Grignard reagent is added dropwise to SiCl4_4 at -78°C, followed by gradual warming to room temperature.

    2C6F5MgBr+SiCl4(C6F5)2SiCl2+2MgBrCl2\,C_6F_5MgBr + SiCl_4 \rightarrow (C_6F_5)_2SiCl_2 + 2\,MgBrCl
  • Work-up : The mixture is quenched with ammonium chloride, and the product is extracted using ether (yield: 60–70%).

Key Parameters:

ParameterValue
Temperature-78°C to 25°C
SolventTetrahydrofuran (THF)
Molar Ratio2:1 (C6_6F5_5MgBr:SiCl4_4)
Purity≥90% (NMR analysis)

Advantages : Scalable for industrial production.
Limitations : Sensitivity to moisture; requires cryogenic conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Alkoxy Substitution75–85≥95ModerateMedium
Grignard Reaction60–70≥90HighHigh
Disproportionation<50≤80LowVery High

Key Findings :

  • The alkoxy substitution method offers the highest yield and purity, making it ideal for laboratory-scale synthesis.

  • The Grignard route is preferred for bulk production despite lower yields due to simpler post-processing.

  • Disproportionation remains theoretical for this compound and requires further optimization.

Mechanistic Insights

Alkoxy Substitution:

Acetyl chloride acts as a chlorinating agent, protonating ethoxy groups to form leaving groups (EtOH), which are displaced by chloride ions. The reaction proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing pentafluorophenyl groups.

Grignard Reaction:

The nucleophilic pentafluorophenyl anion attacks electrophilic silicon in SiCl4_4, replacing two chloride ions. Steric hindrance from the bulky C6_6F5_5 groups limits further substitution, preventing over-alkylation.

Q & A

Q. What are the critical safety protocols for handling di(pentafluorophenyl)dichlorosilane in laboratory settings?

this compound, like other chlorosilanes, is highly reactive with moisture and poses significant health risks. Key safety measures include:

  • Storing in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis, which generates corrosive HCl gas .
  • Using explosion-proof equipment and grounding metal containers to avoid static discharge, as chlorosilanes are flammable .
  • Wearing PPE (gloves, goggles, and respirators) and working in fume hoods to prevent inhalation or skin contact .

Q. How does this compound react with common solvents, and how can side reactions be minimized during synthesis?

This compound reacts violently with protic solvents (e.g., water, alcohols) and bases, leading to decomposition or cross-linking. To mitigate side reactions:

  • Use anhydrous, aprotic solvents (e.g., THF, hexane) and rigorously dry glassware .
  • Monitor reaction temperature to avoid exothermic runaway reactions. Calorimetric studies are recommended for scaling up reactions .

Advanced Research Questions

Q. What experimental design strategies optimize the use of this compound in chemical vapor deposition (CVD) processes?

In CVD applications, parameters such as temperature, flow rate, and precursor concentration significantly impact deposition efficiency. Key findings from analogous dichlorosilane systems include:

  • Higher temperatures (e.g., 780°C) improve silicon deposition rates but may increase energy consumption .
  • Lower flow rates reduce "feed starvation," enhancing precursor utilization .
  • A fractional factorial design can isolate critical variables (e.g., mole% dichlorosilane, reactor diameter) and their interactions (Table 5 in ).

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Discrepancies often arise from variations in purity, moisture levels, or analytical methods. To address this:

  • Standardize characterization techniques (e.g., GC-MS for purity, FTIR for functional group analysis) .
  • Conduct control experiments under inert conditions (e.g., glovebox) to isolate environmental effects .

Q. What advanced analytical techniques are suitable for characterizing the structure-property relationships of this compound-derived materials?

  • SEM/TEM : To analyze surface morphology and cross-linking in polymers (e.g., EPR phase control in polypropylene ).
  • XPS : To quantify fluorine and silicon bonding states in thin films .
  • DSC/TGA : To assess thermal stability and decomposition pathways .

Methodological Guidance

Q. How should researchers design experiments to study the environmental impact of this compound?

  • Hydrolytic Behavior : Simulate accidental spills by reacting the compound with water and quantifying HCl emissions via titration or ion chromatography .
  • Toxicity Screening : Use computational tools (e.g., PEAC-WMD) to model vapor dispersion and establish protective action distances (PADs) based on HCl IDLH values (50 ppm) .

Q. What strategies improve reproducibility in synthesizing this compound-based polymers?

  • Precision Stoichiometry : Use Schlenk-line techniques to control monomer ratios and prevent moisture ingress .
  • In Situ Monitoring : Employ Raman spectroscopy to track polymerization kinetics and side reactions .

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